11-MUT can form ordered assemblies on metal surfaces due to the strong affinity of the thiol group to metals and the ability of the trifluoroacetate group to tailor the surface properties []. These self-assembled monolayers (SAMs) are used to modify the surface chemistry of metals for applications in sensors, electronics, and biomaterials [].
The ability of 11-MUT to bind to both metals and biological molecules makes it a potential candidate for drug delivery systems. The molecule can be designed to carry a drug molecule and target it to specific cells or tissues [].
11-Mercaptoundecyl trifluoroacetate is a thiol compound characterized by a long carbon chain and a trifluoroacetate functional group. Its chemical structure includes a mercapto group (-SH) attached to an undecyl chain (11 carbon atoms), which is further esterified with trifluoroacetic acid. This compound is notable for its ability to form self-assembled monolayers on various substrates, making it of interest in materials science and nanotechnology.
While specific biological activities of 11-mercaptoundecyl trifluoroacetate are not extensively documented, thiol compounds are generally known for their roles in biological systems, including:
The synthesis of 11-mercaptoundecyl trifluoroacetate typically involves the following steps:
11-Mercaptoundecyl trifluoroacetate has several applications, including:
Studies involving 11-mercaptoundecyl trifluoroacetate often focus on its interactions with various biomolecules and materials. For instance:
Several compounds share structural similarities with 11-mercaptoundecyl trifluoroacetate, each exhibiting unique properties:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
11-Mercaptoundecanoic Acid | Thiol group with a decanoic acid tail | Simpler structure; lacks ester functionality |
12-Mercaptododecyl Trifluoroacetate | Thiol group with a dodecyl chain | Longer carbon chain; potential for different properties |
11-Mercapto-1-undecene | Thiol group with a double bond | Unsaturated; different reactivity profile |
These compounds are compared based on their carbon chain length, functional groups, and reactivity, highlighting how 11-mercaptoundecyl trifluoroacetate's unique trifluoroacetate group enhances its applications in surface chemistry and material science.
11-Mercaptoundecyl trifluoroacetate (CAS 138524-05-7) emerged as a specialized reagent in surface chemistry research during the late 20th and early 21st centuries. Its development aligns with advancements in self-assembled monolayer (SAM) technology, where sulfur-containing molecules became critical for functionalizing noble metal surfaces. Early SAM studies focused on alkanethiols, but the need for stable, functionalizable surfaces drove innovation in thiol-terminated molecules. The compound’s synthesis leveraged established methods for introducing trifluoroacetate groups to alkylthiol precursors, enabling precise surface modification.
This compound’s significance lies in its dual functionality: the mercaptoundecyl chain enables strong gold-thiolate bond formation, while the trifluoroacetate moiety facilitates controlled deprotection for subsequent functionalization. Key contributions include:
11-Mercaptoundecyl trifluoroacetate has been integral to:
Systematic Name: 11-Sulfanylundecyl 2,2,2-trifluoroacetate
Molecular Formula: C₁₃H₂₃F₃O₂S
Molecular Weight: 300.38 g/mol
CAS Number: 138524-05-7
Structure: A trifluoroacetate ester linked to an 11-carbon mercaptoundecyl chain, featuring a terminal thiol group for gold surface attachment.
11-Mercaptoundecyl trifluoroacetate possesses the molecular formula C₁₃H₂₃F₃O₂S [1] [2] [3]. The compound exhibits a molecular weight of 300.38 grams per mole, with the monoisotopic mass being 300.137086 atomic mass units [2]. This molecular composition reflects the presence of thirteen carbon atoms, twenty-three hydrogen atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom within the molecular structure [1] [3].
The structural configuration of 11-mercaptoundecyl trifluoroacetate features a linear alkyl chain of eleven carbons terminated with a thiol group at one end and an ester linkage connecting to a trifluoroacetate moiety at the other end [1] [9]. The chemical structure can be represented by the SMILES notation FC(F)(F)C(=O)OCCCCCCCCCCCS, indicating the systematic arrangement of functional groups [1] [9]. The InChI key YOZNBMSWVPXLKM-UHFFFAOYSA-N provides a unique identifier for this specific structural configuration [1] [2] [3].
The molecular architecture exhibits a flexible alkyl chain that allows for various conformational arrangements [12] [13]. The carbon-carbon bonds within the undecyl chain demonstrate typical tetrahedral geometry with bond angles of approximately 109.5 degrees [12]. The ester linkage between the alkyl chain and trifluoroacetate group establishes a planar configuration around the carbonyl carbon due to sp² hybridization [12].
The compound contains two distinct functional groups that define its chemical behavior and reactivity patterns [14] [15]. The mercapto group (-SH) represents a thiol functional group characterized by a sulfur atom bonded to a hydrogen atom [14]. This group exhibits nucleophilic properties due to the presence of lone pairs of electrons on the sulfur atom [28] [29]. The sulfur-hydrogen bond demonstrates typical bond characteristics with a bond length of approximately 1.35 Ångstroms [29].
The trifluoroacetate moiety consists of an ester functional group derived from trifluoroacetic acid [15] [19]. This group features a carbonyl carbon double-bonded to oxygen and single-bonded to an oxygen atom that connects to the alkyl chain [15]. The trifluoromethyl group (CF₃) attached to the carbonyl carbon significantly influences the electronic properties of the ester through its strong electron-withdrawing characteristics [15] [22]. The three fluorine atoms create a highly electronegative environment that affects both the reactivity and stability of the ester bond [15].
11-Mercaptoundecyl trifluoroacetate appears as a liquid at standard temperature and pressure conditions [1] [17]. The compound demonstrates characteristics typical of long-chain aliphatic esters, exhibiting a relatively low volatility compared to shorter-chain analogues [17]. The physical state reflects the molecular weight and intermolecular forces present within the compound structure [17].
The compound exhibits a melting point range of 50-51°C, indicating a relatively low melting temperature for an organic compound of this molecular weight [1] [8] [9]. This thermal behavior suggests the presence of moderate intermolecular forces, primarily van der Waals interactions along the alkyl chain [28]. The narrow melting point range indicates a high degree of purity and uniform molecular structure [1].
The thermal stability of the compound varies depending on environmental conditions and the presence of catalysts [37] [38]. Under standard atmospheric conditions, the molecule demonstrates reasonable thermal stability below its melting point [37]. However, elevated temperatures may promote decomposition reactions, particularly affecting the ester linkage and thiol group [37] [38].
At 25°C, 11-mercaptoundecyl trifluoroacetate exhibits a density of 1.059 grams per milliliter [1] [8] [9]. This density value reflects the molecular packing efficiency and the presence of heavy atoms, particularly the sulfur atom and three fluorine atoms [1]. The density measurement provides important information for calculating molar volumes and understanding intermolecular interactions [1].
The refractive index of the compound measures n₂₀/D 1.4294 [1] [8] [9]. This optical property indicates the degree to which light bends when passing through the material [1]. The refractive index value falls within the typical range for organic compounds containing fluorine atoms and sulfur functionalities [1].
Physical Property | Value | Temperature (°C) |
---|---|---|
Density | 1.059 g/mL | 25 |
Refractive Index | 1.4294 | 20 |
Melting Point | 50-51°C | - |
The solubility characteristics of 11-mercaptoundecyl trifluoroacetate reflect the amphiphilic nature of the molecule, containing both hydrophobic alkyl chain segments and polar functional groups [20] [22]. The compound demonstrates enhanced solubility in polar organic solvents due to the presence of the ester functionality and the polar nature of the trifluoroacetate group [20] [22].
In polar organic solvents such as acetone, alcohols, and ethers, the compound exhibits good solubility characteristics [20]. The trifluoroacetate group contributes to solubility in polar media through dipole-dipole interactions and potential hydrogen bonding with protic solvents [20] [22]. The long alkyl chain promotes solubility in nonpolar and moderately polar organic solvents through van der Waals interactions [20].
Water solubility remains limited due to the hydrophobic nature of the undecyl chain, despite the presence of polar functional groups [20]. The balance between hydrophobic and hydrophilic portions of the molecule determines the overall solubility behavior in aqueous systems [20].
The thiol functional group in 11-mercaptoundecyl trifluoroacetate exhibits characteristic reactivity patterns associated with sulfur-containing compounds [28] [29] [30]. The mercapto group demonstrates nucleophilic behavior due to the presence of lone pairs of electrons on the sulfur atom [28] [29]. This nucleophilicity enables the thiol group to participate in various chemical reactions, including nucleophilic substitution and addition reactions [28] [29].
Oxidation reactions represent a significant aspect of thiol chemistry [29] [30]. Under atmospheric conditions, the thiol group can undergo oxidation to form disulfide bonds with other thiol-containing molecules [29] [30] [36]. This oxidation process proceeds through radical mechanisms initiated by molecular oxygen [29] [36]. The formation of disulfide bonds occurs readily in the presence of mild oxidizing agents [29] [30].
The thiol group exhibits high affinity for metal surfaces and metal ions, making it suitable for coordination chemistry applications [29] [31]. This metal-binding capability stems from the soft Lewis base character of sulfur, which preferentially coordinates to soft Lewis acid metal centers [31]. The formation of metal-sulfur bonds contributes to the stability of metal-thiolate complexes [31].
Acid-base properties of the thiol group reflect the relatively low pKa value compared to alcohols [28] [29]. The sulfur atom can be deprotonated under basic conditions to form thiolate anions, which exhibit enhanced nucleophilicity compared to the neutral thiol form [28] [29]. This property influences the reactivity and chemical behavior of the compound in various pH environments [28] [29].
The trifluoroacetate ester group demonstrates distinct reactivity characteristics influenced by the electron-withdrawing trifluoromethyl substituent [32] [35] [39]. The presence of three fluorine atoms significantly affects the electronic environment of the carbonyl carbon, increasing its electrophilicity compared to non-fluorinated esters [32] [35]. This enhanced electrophilicity promotes nucleophilic attack at the carbonyl center [32] [35].
Hydrolysis reactions of the trifluoroacetate group proceed through both acid-catalyzed and base-catalyzed mechanisms [32] [34] [35]. The electron-withdrawing nature of the trifluoromethyl group facilitates these hydrolysis processes by stabilizing the tetrahedral intermediate formed during the reaction [32] [35]. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species [32] [35].
The ester linkage exhibits susceptibility to nucleophilic attack by various nucleophiles beyond water [32] [35]. Alcohols, amines, and other nucleophilic species can react with the carbonyl carbon to form new ester or amide bonds [32]. The reactivity pattern follows typical nucleophilic acyl substitution mechanisms [32] [35].
The stability of 11-mercaptoundecyl trifluoroacetate varies significantly depending on environmental conditions, including temperature, pH, and atmospheric composition [33] [36] [37]. Under ambient conditions and neutral pH, the compound demonstrates reasonable stability for handling and storage [1] [17]. However, exposure to extreme conditions can promote decomposition reactions [33] [37].
Temperature effects on stability become pronounced at elevated temperatures above the melting point [37]. Thermal decomposition pathways may involve cleavage of the ester bond, oxidation of the thiol group, or elimination reactions [37] [38]. The presence of atmospheric oxygen accelerates degradation processes, particularly affecting the thiol functionality [36] [37].
pH stability varies across different ranges [33] [35]. Under strongly acidic conditions, the ester group may undergo acid-catalyzed hydrolysis [34] [35]. Basic conditions can promote both ester hydrolysis and thiol oxidation reactions [32] [35]. Neutral pH conditions provide optimal stability for long-term storage [33].
Light exposure and photochemical processes can initiate degradation pathways [36]. Ultraviolet radiation may promote radical formation and subsequent oxidation reactions [36]. Storage under dark conditions or in amber containers helps preserve compound integrity [36].
The hydrolysis of 11-mercaptoundecyl trifluoroacetate proceeds through well-established mechanistic pathways characteristic of ester hydrolysis [32] [34] [35]. The process involves nucleophilic attack by water molecules at the electrophilic carbonyl carbon [32] [35]. The trifluoromethyl group significantly influences the reaction kinetics and mechanism through its electron-withdrawing effects [32] [35].
Acid-catalyzed hydrolysis follows an associative mechanism where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon [34] [35]. The protonated ester undergoes nucleophilic attack by water to form a tetrahedral intermediate [34]. Subsequent elimination of the alcohol portion regenerates the carbonyl group, producing trifluoroacetic acid and 11-mercaptoundecanol [34] [35].
Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ions or water molecules acting as nucleophiles [32] [35]. The mechanism involves formation of a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [32] [35]. This pathway typically exhibits faster kinetics compared to acid-catalyzed processes due to the enhanced nucleophilicity of hydroxide ions [32] [35].
The hydrolysis rate depends on several factors including pH, temperature, ionic strength, and the presence of catalytic species [32] [35] [39]. Kinetic studies reveal that the electron-withdrawing trifluoromethyl group accelerates hydrolysis compared to non-fluorinated esters [32] [35]. The reaction follows second-order kinetics under basic conditions and first-order kinetics under acidic conditions [35] [39].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 11-mercaptoundecyl trifluoroacetate through analysis of nuclear spin interactions [10] [23] [26]. ¹H NMR spectroscopy reveals characteristic chemical shifts corresponding to different proton environments within the molecule [10] [26]. The thiol proton typically appears as a distinct signal around 2.5-3.0 ppm, depending on the chemical environment and hydrogen bonding interactions [10] [26].
The methylene protons of the undecyl chain exhibit characteristic multipicity patterns and chemical shifts reflecting their position relative to functional groups [10] [26]. Protons adjacent to the thiol group demonstrate downfield shifts due to the deshielding effect of the sulfur atom [10] [26]. Similarly, protons near the ester oxygen show characteristic chemical shifts influenced by the electron-withdrawing carbonyl group [10] [26].
¹³C NMR spectroscopy provides information about carbon environments and connectivity [10] [26]. The carbonyl carbon of the trifluoroacetate group appears significantly downfield, typically around 160-170 ppm [10]. The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with fluorine nuclei [10]. The alkyl chain carbons show typical aliphatic chemical shifts in the 20-40 ppm range [10] [26].
¹⁹F NMR spectroscopy offers specific information about the fluorine-containing trifluoroacetate group [10]. The three equivalent fluorine atoms produce a single peak with characteristic chemical shift reflecting the electronic environment [10]. Coupling between fluorine and carbon nuclei provides additional structural confirmation [10].
Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within 11-mercaptoundecyl trifluoroacetate [24] [27] [42]. The thiol group exhibits a distinctive S-H stretching vibration typically appearing around 2500-2600 cm⁻¹ [24] [45]. This absorption band serves as a diagnostic feature for confirming the presence of the mercapto functionality [24] [45].
The carbonyl group of the trifluoroacetate ester demonstrates a strong absorption band in the 1750-1780 cm⁻¹ region [24] [42] [44]. The exact frequency depends on the electronic effects of the trifluoromethyl group, which shifts the carbonyl stretch to higher frequencies compared to non-fluorinated esters [24] [42]. This upward shift reflects the electron-withdrawing nature of the fluorine atoms [24].
C-F stretching vibrations appear in the fingerprint region between 1000-1400 cm⁻¹ [24] [44]. The trifluoromethyl group produces multiple absorption bands in this range due to the different vibrational modes of the C-F bonds [24]. These bands provide confirmation of the fluorinated nature of the ester group [24].
The alkyl chain carbons contribute characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region [24] [44]. Methylene groups show typical absorption patterns around 2920 and 2850 cm⁻¹ [24] [44]. The C-O stretching of the ester linkage appears in the 1000-1300 cm⁻¹ range [24] [44].
Functional Group | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
S-H stretch | 2500-2600 | Medium |
C=O stretch (ester) | 1750-1780 | Strong |
C-F stretch | 1000-1400 | Strong |
C-H stretch (alkyl) | 2800-3000 | Strong |
C-O stretch | 1000-1300 | Strong |
Mass spectrometry provides molecular weight confirmation and structural fragmentation information for 11-mercaptoundecyl trifluoroacetate [2] [3] [26]. The molecular ion peak appears at m/z 300.38, corresponding to the calculated molecular weight [2] [3]. The isotope pattern reflects the presence of sulfur and fluorine atoms within the molecular structure [2] [3].
Fragmentation patterns reveal characteristic loss of functional groups and chain segments [26]. Common fragmentation pathways include loss of the trifluoroacetate group (loss of 113 mass units), producing fragments corresponding to the undecyl thiol portion [26]. Sequential loss of methylene units from the alkyl chain creates a series of peaks differing by 14 mass units [26].
The base peak often corresponds to fragments containing the trifluoroacetate group due to the stability imparted by the electron-withdrawing fluorine atoms [26]. Fragments containing the thiol group may show characteristic isotope patterns due to the natural abundance of sulfur isotopes [26].
Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions [26]. Collision-induced dissociation reveals specific bond cleavage patterns that confirm the connectivity between functional groups [26].
X-ray Photoelectron Spectroscopy offers surface-sensitive analysis of 11-mercaptoundecyl trifluoroacetate, particularly valuable for studying self-assembled monolayers and surface interactions [26]. The technique provides element-specific information about binding energies and chemical environments [26]. Carbon 1s photoelectron peaks reveal different carbon environments corresponding to alkyl carbons, carbonyl carbon, and trifluoromethyl carbon [26].
Sulfur 2p photoelectron spectroscopy provides specific information about the thiol functionality [26]. The binding energy of sulfur reflects the chemical environment and oxidation state of the sulfur atom [26]. Differences in binding energy help distinguish between thiol and disulfide forms of the compound [26].
Fluorine 1s photoelectron peaks confirm the presence of fluorine atoms in the trifluoroacetate group [26]. The binding energy values reflect the highly electronegative nature of fluorine and its bonding environment [26]. The intensity ratios between different elements provide quantitative information about surface composition [26].